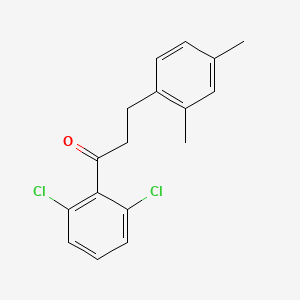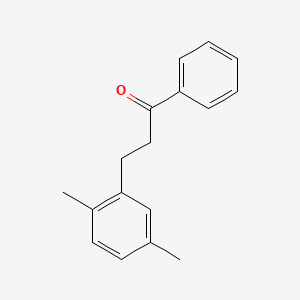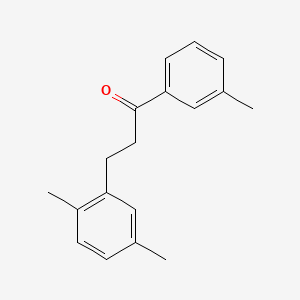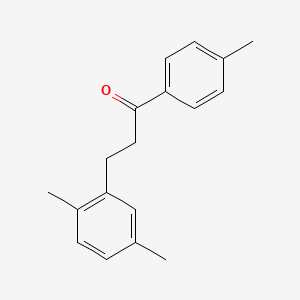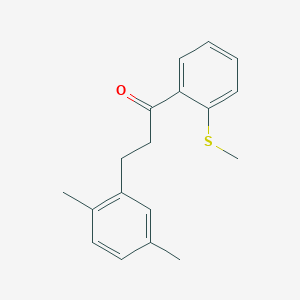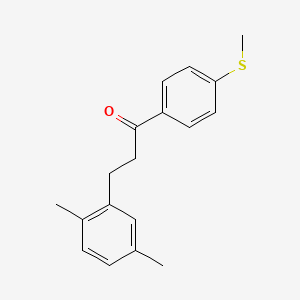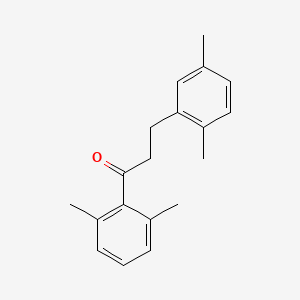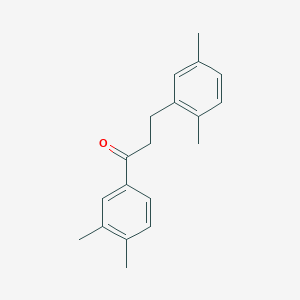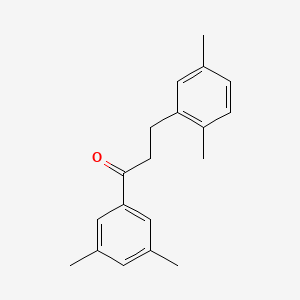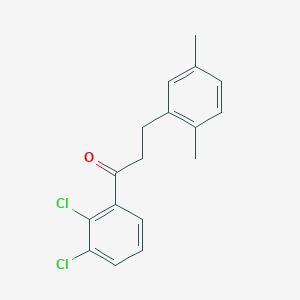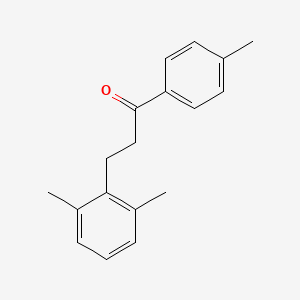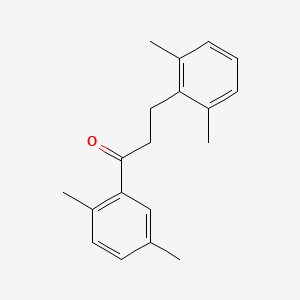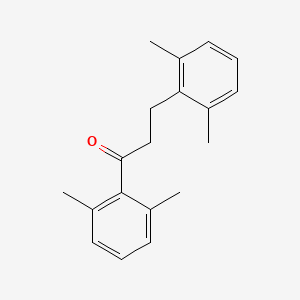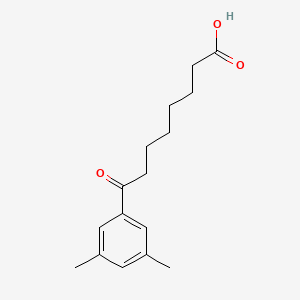
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetic acid, 3,5-dimethylphenyl ester is a related compound with a molecular weight of 240.2970 .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a common reaction used in the synthesis of biaryl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 3,5-Dimethylphenol has a molecular weight of 122.16 g/mol .
Applications De Recherche Scientifique
Structural and Molecular Analysis
Molecular Structure and Properties : The compound N-(2,6-Dimethylphenyl)succinamic acid, structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, has been studied for its molecular arrangement and hydrogen bonding patterns. This research provides insights into similar compounds' molecular structures and interactions (Gowda et al., 2009).
Synthetic Applications and Characterization : Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, involving related molecular structures, reveal potential applications in fluorescence sensing and highlight the importance of molecular synthesis and characterization in understanding the properties of such compounds (Shi et al., 2015).
Biochemical and Pharmacological Research
Metabolic and Oxidative Stress Studies : The study on the metabolic effects of dimethylarsinic acid, a structurally related compound, in mice suggests its role in inducing oxidative damage and relevance in understanding the biochemical pathways of similar compounds (Yamanaka et al., 2001).
Polymer and Material Science Applications : Research on polyurethane copolymers grafted with dimethylphenyl groups, which bear similarity to the molecular structure of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, demonstrates the potential application of such compounds in developing materials with improved flexibility and durability, particularly at low temperatures (Chung et al., 2012).
Photoreleasable Protecting Groups for Carboxylic Acids : The use of 2,5-dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids, which is relevant to the study of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, showcases the compound's potential in photolabile protection strategies in synthetic chemistry (Klan et al., 2000).
Antimicrobial Activity and Synthetic Pathways : The synthesis and study of novel phthalazinone derivatives, including 4-(3,4-dimethylphenyl) analogs, provide insights into the antimicrobial properties and potential pharmaceutical applications of compounds structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid (Fatehia & Mohamed, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(3,5-dimethylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-9-13(2)11-14(10-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXUHBSXOXXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645293 |
Source


|
| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
CAS RN |
870287-00-6 |
Source


|
| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

